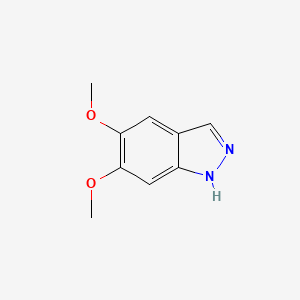

5,6-dimethoxy-1H-indazole

Description

Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, possesses a unique set of chemical and physical properties that make it highly attractive for medicinal chemists. researchgate.netnih.gov Its aromatic nature, coupled with the presence of two nitrogen atoms, allows for a variety of intermolecular interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. This structural adaptability enables indazole-containing molecules to bind with high affinity and selectivity to a diverse array of biological targets, including enzymes and receptors. longdom.org

The therapeutic potential of the indazole scaffold is underscored by the number of approved drugs and clinical candidates that incorporate this heterocyclic system. researchgate.netresearchgate.net These compounds span a wide range of therapeutic areas, demonstrating the broad applicability of indazole chemistry. For instance, Pazopanib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. mdpi.com Another example is Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties. mdpi.com Furthermore, indazole derivatives have been extensively investigated for their potential as anti-cancer, anti-inflammatory, antimicrobial, and antipsychotic agents. researchgate.netrsc.orgbiotech-asia.orgresearchgate.netmdpi.com

The development of dual inhibitors, molecules that can simultaneously target multiple disease pathways, is a growing area of interest in medicinal chemistry. In this context, the indazole scaffold has proven to be a valuable framework. For example, researchers have successfully designed indazole-based compounds that act as dual inhibitors of MCL-1 and BCL-2, two key proteins involved in cancer cell survival. rsc.org This ability to modulate multiple targets offers the potential for more effective and durable therapeutic responses.

Overview of 5,6-Dimethoxy-1H-Indazole in Current Chemical and Biological Investigations

Within the broader class of indazole derivatives, this compound has garnered specific attention as a key building block and a molecule of interest in its own right. The presence of two methoxy (B1213986) groups on the benzene ring significantly influences the electronic properties and lipophilicity of the molecule, which can in turn affect its biological activity and pharmacokinetic profile.

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 7746-30-7 biosynth.comcymitquimica.com |

| Molecular Formula | C₉H₁₀N₂O₂ biosynth.com |

| Molecular Weight | 178.19 g/mol biosynth.com |

| Appearance | Powder cymitquimica.com |

| Purity | Min. 95% cymitquimica.com |

The strategic placement of the dimethoxy groups makes this compound a valuable intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the development of novel compounds targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. mdpi.com Specifically, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have shown potent inhibitory activity against FGFR1. mdpi.com

Furthermore, this compound has served as a precursor for the synthesis of compounds with potential cardiovascular applications. One such derivative, DY-9760e, has been investigated for its cardioprotective effects against myocardial injury. nih.gov The core structure of this compound provides a rigid scaffold that can be readily functionalized to optimize binding to specific biological targets.

Research has also explored the synthesis of various derivatives of this compound, including those with substitutions at the 3-position. For example, this compound-3-carboxylic acid has been synthesized and is available as a chemical building block. bldpharm.com The synthesis of 2,3-dihydro-1H-indazoles, which are reduced forms of indazoles, has also been investigated, with 1,2-di-tert-butyl this compound-1,2-(3H)-dicarboxylate being synthesized as an intermediate. mdpi.com These synthetic efforts expand the chemical space around the this compound core, providing a toolkit for medicinal chemists to explore a wider range of biological activities.

Structure

3D Structure

Propriétés

IUPAC Name |

5,6-dimethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-12-8-3-6-5-10-11-7(6)4-9(8)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEDPIMZZWIYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600476 | |

| Record name | 5,6-Dimethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7746-30-7 | |

| Record name | 5,6-Dimethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Dimethoxy 1h Indazole and Analogues

Established Synthetic Routes to the 5,6-Dimethoxy-1H-Indazole Core

The formation of the bicyclic indazole system relies on key bond-forming reactions that construct the pyrazole (B372694) ring fused to the dimethoxy-substituted benzene (B151609) ring.

Cyclization reactions are a cornerstone of indazole synthesis. A notable pathway involves the use of 5,6-dimethoxy-1-indanone (B192829), a critical intermediate in the synthesis of pharmaceuticals like Donepezil. nbinno.com This indanone, derived from precursors such as 3-(3,4-dimethoxy-phenyl)-propionic acid, can be reacted with hydrazine (B178648) derivatives to form the indazole ring system.

Another powerful ring-closure method is the reductive cyclization of ortho-substituted nitroaromatics. semanticscholar.org For instance, the synthesis of 5,6-dimethoxy-3-methyl-1H-indazole has been achieved with a high yield of 85% through the reductive cyclization of 4',5'-dimethoxy-2'-nitroacetophenone oxime. semanticscholar.org This approach benefits from neutral reaction conditions and tolerance for various functional groups. semanticscholar.org

In contrast to methods that begin with a hydrazine component, some strategies construct the N-N bond during the cyclization step. A modern approach involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.org This method can selectively produce different indazole tautomers, including the 1H-indazole form. organic-chemistry.org The proposed mechanism for this transformation involves the oxidation of the aniline (B41778) nitrogen to a nitroso intermediate, which then undergoes a nucleophilic addition and cyclization cascade. organic-chemistry.org Other related strategies have utilized the reaction of primary alkyl amines with o-nitrobenzyl alcohols to generate indazolones, which are structurally related to indazoles, via an in-situ generated o-nitrosobenzaldehyde intermediate. aub.edu.lb

Ullman-type coupling reactions provide a robust method for intramolecular C-N bond formation to yield the indazole ring. organic-chemistry.org This strategy typically involves the condensation of an ortho-halogenated aryl aldehyde or ketone with a hydrazine to form a hydrazone intermediate. researchgate.netnih.gov The subsequent step is a copper-catalyzed intramolecular cyclization that forms the N-N bond and completes the indazole core. nih.gov This process has been refined to overcome challenges such as poor reactivity and potential thermal hazards, resulting in excellent yields of high-purity material. nih.gov The use of CuI with ligands like 1,10-phenanthroline (B135089) in a solvent such as DMF at elevated temperatures is a common condition set for this transformation. beilstein-journals.org

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a valuable, renewable starting material for the synthesis of various aromatic compounds and heterocycles due to its inherent functional groups. nih.govdovepress.com It serves as a promising biosourced building block for creating complex molecules, including methoxy-substituted indoles, which are structurally related to this compound. nih.gov A plausible synthetic route could begin with the protection or methylation of the phenolic hydroxyl group of vanillin. The resulting 3,4-dimethoxybenzaldehyde (B141060) can be subjected to reactions like the Japp-Klingemann reaction or other multi-step sequences that introduce a nitrogen-containing side chain, which can then be cyclized to form the indole (B1671886) or indazole ring system. The versatility of vanillin allows for its conversion into a wide array of derivatives for further chemical exploration. core.ac.uk

Table 1: Overview of Synthetic Routes for the Indazole Core

| Method | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Reductive Cyclization | Ring-closure of an ortho-nitro-ketoxime to form the indazole ring. | [Cp*Fe(CO)2]2 catalyst, CO, heat | semanticscholar.org |

| N-N Bond Formation | Oxidative cyclization of 2-aminomethyl-phenylamines. | (NH4)2MoO4, H2O2 | organic-chemistry.org |

| Ullman-Type Coupling | Intramolecular C-N bond formation from an o-halo arylhydrazone. | CuI, 1,10-phenanthroline, KOH, DMF | beilstein-journals.org |

| Vanillin-Derived Synthesis | Use of vanillin as a renewable starting material for related methoxy-substituted heterocycles. | Multi-step synthesis involving functional group manipulation and cyclization. | nih.gov |

Functionalization and Derivatization Strategies of the this compound Nucleus

Once the core is synthesized, its utility is expanded through functionalization, most commonly by substitution at the nitrogen atoms of the pyrazole ring.

A primary challenge in the derivatization of 1H-indazoles is controlling the regioselectivity of alkylation, as reactions can occur at either the N-1 or N-2 position, leading to a mixture of products. nih.govnih.gov The outcome is highly dependent on reaction conditions, including the base, solvent, and the electronic and steric properties of substituents on the indazole ring. nih.govd-nb.info

For the synthesis of N-1 alkylated indazoles, conditions that favor the thermodynamically more stable product are often employed. nih.gov A widely used and effective system for achieving high N-1 selectivity is the use of sodium hydride (NaH) as the base in an aprotic polar solvent like tetrahydrofuran (B95107) (THF). nih.govd-nb.info This combination has been shown to provide excellent N-1 regioselectivity for a wide range of substituted indazoles. d-nb.info

Conversely, achieving selective N-2 alkylation often requires different strategies. A novel, metal-free protocol using trifluoromethanesulfonic acid (TfOH) as a catalyst has been developed for the highly regioselective N-2 alkylation of indazoles with diazo compounds, affording N-2 products in excellent yields. rsc.org The choice of reagents can thus steer the reaction toward the desired regioisomer, providing access to a broader range of derivatives for biological screening.

Table 2: Selected Conditions for Regioselective N-Alkylation of Indazoles

| Conditions (Base/Solvent/Catalyst) | Major Regioisomer | Comments | Reference |

|---|---|---|---|

| NaH in THF | N-1 | A common and effective system for selective N-1 alkylation. Favored for many C-3 substituted indazoles. | nih.govd-nb.info |

| TfOH, with diazo compounds | N-2 | A metal-free catalytic system that provides high selectivity for the N-2 position. | rsc.org |

| Cs2CO3 in DMF | N-1 | Often used in N-alkylation, but selectivity can be substrate-dependent. | nih.gov |

| K2CO3 in Acetonitrile | Mixture (often N-1 favored) | A common base/solvent combination that can lead to mixtures of N-1 and N-2 isomers. | nih.gov |

Electrophilic Substitution Reactions

The indazole ring system is susceptible to electrophilic substitution, primarily on the benzene portion of the molecule. The presence of two electron-donating methoxy (B1213986) groups at the 5- and 6-positions of this compound strongly activates the aromatic ring, directing incoming electrophiles to the C4 and C7 positions. The specific site of substitution can be influenced by reaction conditions and the steric bulk of the electrophile.

Common electrophilic substitution reactions for indazoles include halogenation, nitration, and sulfonation. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS). A study on 4-substituted-1H-indazoles demonstrated a regioselective bromination at the C7 position using NBS. nih.gov While specific studies on this compound are not prevalent, the electronic directing effects of the methoxy groups would strongly favor substitution at the available C4 and C7 positions.

Similarly, iodination is a common transformation used to introduce an iodine atom, which can serve as a handle for further cross-coupling reactions. This is often accomplished with iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethylformamide (DMF).

Table 1: Representative Electrophilic Substitution Reactions on Indazole Scaffolds

| Reaction | Reagent(s) | Typical Position(s) | Purpose |

| Bromination | N-Bromosuccinimide (NBS) | C3, C5, C7 | Introduction of a bromine atom for further functionalization (e.g., cross-coupling). |

| Iodination | Iodine (I₂), KOH | C3, C7 | Installation of an iodine handle for cross-coupling reactions. |

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | C3, C5, C7 | Introduction of a nitro group, which can be reduced to an amine. |

| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | C7 | Introduction of a sulfonic acid group. |

Formation of Heterocyclic Fused Systems

The indazole scaffold can serve as a building block for the construction of more complex, polycyclic heterocyclic systems. By starting with appropriately functionalized indazoles, additional rings such as pyrazole, isoxazole (B147169), pyrimidine, or thiadiazole can be annulated (fused) onto the core structure. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Pyrimidine Fusion: Pyrimido[1,2-b]indazole derivatives can be synthesized through the condensation of 3-aminoindazoles with various carbonyl compounds. nih.govwikipedia.org For example, reacting a 3-aminoindazole with ethyl 4,4,4-trifluoro-3-oxobutanoate leads to the formation of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. mychemblog.com

Thiadiazole Fusion: Indazole-substituted 1,3,4-thiadiazoles have been synthesized, demonstrating the viability of linking these two heterocyclic systems. ajrconline.orgrsc.org A common route involves converting an indazole carboxylic acid to its corresponding acid hydrazide, which is then cyclized with a reagent like carbon disulfide to form the oxadiazole ring, followed by further reactions to yield thiadiazole derivatives.

Pyrazole and Isoxazole Fusion: The synthesis of fused pyrazoles and isoxazoles often involves intramolecular cycloaddition reactions. scispace.commdpi.com For instance, an indazole bearing an appropriately positioned alkyne and a nitrile oxide precursor can undergo an intramolecular nitrile oxide cycloaddition (INOC) to form a fused isoxazole ring system. Similarly, pyrazolo-fused systems can be constructed through cyclocondensation reactions of hydrazine derivatives with diketone-functionalized indazoles.

The initial precursor for these syntheses is often a substituted indole or a related benzene derivative which is first cyclized to form the indazole core before subsequent annulation reactions. wikipedia.orgnih.gov

Amide Coupling Techniques for Carboxamide Derivatives

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, and it is frequently used to synthesize indazole-3-carboxamide derivatives. researchgate.netnih.gov This transformation typically involves the coupling of an indazole carboxylic acid with a primary or secondary amine. Due to the low reactivity of carboxylic acids themselves, a coupling reagent is required to activate the carboxyl group.

Standard modern coupling reagents are highly effective for this purpose. These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amine to form the stable amide bond. mychemblog.comwikipedia.org Commonly used coupling systems include:

EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). mychemblog.comwikipedia.org

The general procedure involves dissolving the indazole-3-carboxylic acid in an aprotic solvent like DMF, adding the coupling reagent(s) and a base, followed by the addition of the desired amine. These reactions are typically efficient and proceed at room temperature.

Table 2: Common Reagents for Amide Coupling of Indazole Carboxylic Acids

| Coupling System | Reagents | Base (if needed) | Solvent | Key Features |

| Carbodiimide-based | EDC, HOBt | DIPEA or Triethylamine | DMF, DCM | Widely used, cost-effective, suppresses racemization. |

| Uronium-based | HATU, HBTU | DIPEA | DMF | High coupling efficiency, fast reaction rates, low racemization. wikipedia.org |

Sulfonylation Reactions

Sulfonylation of the indazole nucleus typically occurs at one of the nitrogen atoms, most commonly at the N1 position for 1H-indazoles. This reaction introduces a sulfonyl group (e.g., tosyl or mesyl), which can serve as a protecting group or modulate the electronic properties and biological activity of the molecule.

The reaction is generally carried out by treating the N-unsubstituted indazole with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. The base deprotonates the indazole N-H, generating an indazolide anion that then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Common bases for this transformation include pyridine, triethylamine, or sodium hydride. The choice of base and solvent can influence the regioselectivity of the reaction (N1 vs. N2 substitution).

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic strategies increasingly focus on efficiency, atom economy, and reduced environmental impact. For the synthesis of indazole derivatives, microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions represent two powerful advanced protocols that align with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. ajrconline.orgjchr.org The application of microwave heating can efficiently drive reactions that would otherwise require prolonged heating, such as the construction of the indazole ring itself or its subsequent functionalization. ajrconline.org

For example, the synthesis of 1H-indazoles from the cyclization of aryl hydrazones can be accelerated using microwave heating. ajrconline.org Furthermore, microwave assistance has been successfully applied to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of 3-bromoindazoles, allowing for the rapid synthesis of 3-arylindazole derivatives in good yields. researchgate.net This technique is particularly beneficial for building libraries of compounds for drug discovery, where speed and efficiency are paramount.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govnih.gov These reactions provide a versatile means to functionalize a pre-formed this compound core, provided a suitable handle, typically a halogen (Br, I) or a triflate, is present on the ring.

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond between an organohalide and an organoboron compound. A halogenated this compound (e.g., 3-bromo- (B131339) or 7-bromo-5,6-dimethoxy-1H-indazole) can be coupled with a wide variety of aryl or heteroaryl boronic acids (or their esters) to produce arylated indazole derivatives. nih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) source and phosphine (B1218219) ligands, in the presence of a base like potassium carbonate or cesium carbonate. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. wikipedia.org A 3-bromo-5,6-dimethoxy-1H-indazole could be reacted with various alkenes under Heck conditions (a palladium catalyst and a base) to introduce vinyl substituents at the 3-position of the indazole ring.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Indazole Functionalization

| Reaction Name | Coupling Partners | Catalyst System (Example) | Key Bond Formed |

| Suzuki-Miyaura | Halo-indazole + Boronic Acid/Ester | Pd(PPh₃)₄, K₂CO₃ | Aryl-Aryl, Aryl-Heteroaryl |

| Heck | Halo-indazole + Alkene | Pd(OAc)₂, PPh₃, Et₃N | Aryl-Alkene (C-C) |

| Sonogashira | Halo-indazole + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkyne (C-C) |

| Buchwald-Hartwig | Halo-indazole + Amine/Alcohol | Pd₂(dba)₃, Ligand, Base | Aryl-Nitrogen, Aryl-Oxygen |

One-Pot Synthesis Approaches

One-pot synthesis methodologies offer significant advantages in chemical manufacturing, including reduced reaction times, lower costs, and minimized chemical waste, by performing multiple reaction steps in a single reactor without isolating intermediates. nih.gov In the context of indazole synthesis, these approaches have been developed to provide efficient access to a wide range of analogues.

A notable one-pot domino process has been developed for the synthesis of 1-aryl-1H-indazoles. This method involves the formation of arylhydrazones from appropriately substituted acetophenones or benzaldehydes, followed by a deprotonation and subsequent nucleophilic aromatic substitution (SNAr) ring closure. nih.gov This domino reaction has been successfully applied to acetophenone (B1666503) derivatives, yielding products in the range of 73–96%. For benzaldehyde-derived substrates, a modified one-pot procedure with step-wise reagent addition is required, affording yields of 63–73%. nih.gov

A more general one-pot protocol, which is not restricted by the specific substitution patterns required for SNAr cyclization, has also been established, providing 1-aryl-1H-indazoles in good yields. nih.gov

| Starting Aldehyde/Ketone | Arylhydrazine | Product | Yield (%) |

|---|---|---|---|

| 2-Fluoro-5-nitroacetophenone | 4-Methoxyphenylhydrazine | 1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 96 |

| 2-Fluoro-5-nitroacetophenone | 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole | 93 |

| 2-Fluoro-5-nitrobenzaldehyde | Phenylhydrazine | 5-Nitro-1-phenyl-1H-indazole | 73 |

| 2-Fluoro-5-nitrobenzaldehyde | 4-Bromophenylhydrazine | 1-(4-Bromophenyl)-5-nitro-1H-indazole | 70 |

Another versatile one-pot approach provides a direct route to 1-alkyl-1H-indazoles via aryne annulation. nih.gov This method utilizes the reaction of readily available 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates, which act as aryne precursors. The process can be carried out using either an N-chlorosuccinimide (NCS)-chlorination/aryne annulation protocol or an acetic anhydride (B1165640) (Ac₂O)-acylation/deprotection sequence. nih.gov The NCS-based one-pot procedure, where chlorine-containing hydrazones are generated in situ, has proven effective, yielding the desired indazoles in high yields. For instance, the reaction of benzaldehyde (B42025) dimethylhydrazone with NCS, followed by the addition of o-(trimethylsilyl)phenyl triflate and cesium fluoride (B91410) (CsF) in acetonitrile, produces 1-methyl-3-phenyl-1H-indazole in 78% yield. nih.gov

| Hydrazone | Aryne Precursor | Method | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde dimethylhydrazone | o-(Trimethylsilyl)phenyl triflate | NCS-chlorination | 1-Methyl-3-phenyl-1H-indazole | 78 |

| Acetophenone dimethylhydrazone | o-(Trimethylsilyl)phenyl triflate | NCS-chlorination | 1,3-Dimethyl-1H-indazole | 75 |

| Benzaldehyde dimethylhydrazone | o-(Trimethylsilyl)phenyl triflate | Ac₂O-acylation | 1-Methyl-3-phenyl-1H-indazole | 80 |

Furthermore, a copper(I)-mediated one-pot synthesis has been developed for 2,3-dihydro-1H-indazole heterocycles, which are significant analogues. mdpi.comresearchgate.net This procedure involves the reaction of an ortho-iodo benzylbromide with di-tert-butyl hydrazodiformate in the presence of a copper(I) iodide catalyst, 1,10-phenanthroline, and cesium carbonate. This route provides the desired indazoles in moderate to good yields (55%–72%), which is a substantial improvement over the corresponding two-step reaction sequences. mdpi.com The reaction is tolerant to different functionalities on the aromatic ring, including methoxy substituents, as demonstrated in the synthesis of 1,2-di-tert-Butyl 5-methoxy-1H-indazole-1,2-(3H)-dicarboxylate. mdpi.com

While not a one-pot reaction in the sense of combining multiple distinct transformations, an efficient reductive cyclization method provides direct access to a key dimethoxy-substituted indazole analogue. The synthesis of 5,6-dimethoxy-3-methyl-1H-indazole was achieved in high yield (85%) through the heating of 4',5'-dimethoxy-2'-nitroacetophenone oxime with a catalytic amount of [Cp*Fe(CO)₂]₂ in dioxane. semanticscholar.org This demonstrates a highly effective route to indazoles bearing the 5,6-dimethoxy substitution pattern. semanticscholar.org

Pharmacological and Biological Research of 5,6 Dimethoxy 1h Indazole Derivatives

Anticancer and Antitumor Activities

The indazole moiety is a privileged structure in the design of anticancer agents, with several derivatives demonstrating significant efficacy in preclinical and clinical studies. researchgate.netnih.gov The anticancer activity of these compounds is often attributed to their ability to interfere with key cellular pathways involved in cancer progression, such as cell proliferation, survival, and migration.

A significant body of research has focused on evaluating the cytotoxic effects of 5,6-dimethoxy-1H-indazole derivatives against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds with potent antiproliferative activity.

For instance, a series of novel curcumin indazole analogs were synthesized and evaluated for their cytotoxicity against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cells. japsonline.com The results indicated that the synthesized compounds were generally more cytotoxic against WiDr cells compared to HeLa and MCF-7 cells. japsonline.com Specifically, compound 3b showed the highest cytotoxicity against WiDr cells, with activity greater than curcumin and tamoxifen. japsonline.com Another study reported the synthesis of a series of indazole derivatives, with compound 2f exhibiting potent growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer line. nih.gov

Similarly, other research has explored 6-aminoindazole derivatives, which have shown excellent cytotoxicity in the human colorectal cancer cell line HCT-116. researchgate.netdntb.gov.ua Compound N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) , in particular, displayed potent antiproliferative activity against HCT-116 cells. researchgate.net Further studies have evaluated various indazole derivatives against lung (A549) and liver (HepG2) cancer cell lines, demonstrating a broad spectrum of activity for this class of compounds. nih.gov

Table 1: Cytotoxicity of Selected Indazole Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3b | WiDr | Colorectal Adenocarcinoma | 27.20 - 58.19 (range for series) | japsonline.com |

| 3d | HeLa | Cervical Cancer | 46.36 - 100 (range for series) | japsonline.com |

| 2f | 4T1 | Breast Cancer | 0.23 - 1.15 (range for series) | nih.gov |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT-116 | Colorectal Cancer | 14.3 ± 4.4 | dntb.gov.ua |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

IC₅₀ represents the concentration required to inhibit 50% of cell growth.

One of the primary mechanisms through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. rsc.org These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a common feature of many cancers. nih.gov

Specifically, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have been reported as inhibitors of the Fibroblast Growth Factor Receptor (FGFR). nih.gov The dimethoxy substitution pattern is a key feature in these potent inhibitors. Further research into 1H-indazole-3-carboxamide derivatives revealed that compounds with a methoxy (B1213986) group at the 5-position of the indazole ring had lower IC₅₀ values, suggesting the importance of this feature for high potency against kinases like GSK-3. nih.gov The indazole core is a key pharmacophore in the synthesis of numerous kinase inhibitors, including those targeting tyrosine kinases and serine/threonine kinases. rsc.orgnih.gov

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. researchgate.net Several this compound derivatives have been shown to effectively trigger this process in cancer cells.

For example, compound 2f was found to promote apoptosis in 4T1 breast cancer cells in a dose-dependent manner. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Another compound, 6o , was also confirmed to induce apoptosis in K562 chronic myeloid leukemia cells. nih.gov The total apoptosis rates increased in a dose-dependent manner when cells were treated with compound 6o. nih.gov The mechanism was suggested to involve the inhibition of Bcl2 family members and disruption of the p53/MDM2 pathway. nih.gov

Research has demonstrated the particular potential of indazole derivatives in the context of colorectal carcinoma. As mentioned, novel curcumin indazole analogs showed notable cytotoxicity against the WiDr colorectal adenocarcinoma cell line. japsonline.com Compound 3b was identified as the most potent in this series against WiDr cells, with its activity surpassing that of both curcumin and tamoxifen. japsonline.com

Furthermore, studies on 6-aminoindazole derivatives have highlighted their significant cytotoxic effects on the HCT-116 human colorectal cancer cell line. researchgate.netdntb.gov.ua Compound N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) showed potent activity against HCT-116 cells while exhibiting non-cytotoxicity in normal lung fibroblast cells, suggesting a degree of selectivity. dntb.gov.ua These findings underscore the promise of the indazole scaffold for developing novel therapeutic agents specifically for colorectal cancer.

Neuropharmacological Applications

Beyond their anticancer properties, indazole derivatives have been investigated for their potential in treating neurodegenerative disorders, such as Alzheimer's disease.

A key therapeutic strategy for Alzheimer's disease involves the inhibition of cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine in the brain. monash.eduresearchgate.net

A study exploring a new family of 5-substituted indazole derivatives found that several compounds behaved as simultaneous inhibitors of both AChE and BChE. nih.govresearchgate.net The most significant activity was observed for BChE inhibition, with 5-aminosubstituted indazoles being the most promising compounds. nih.gov In another study, a series of 17 indazole derivatives were synthesized, leading to the identification of compound 4q as a potent and selective inhibitor of BChE. monash.eduresearchgate.net This selectivity is considered a viable therapeutic approach in managing Alzheimer's disease. researchgate.net

Table 2: Cholinesterase Inhibition by Selected Indazole Derivatives

| Compound Series | Target Enzyme | Activity Noted | Reference |

|---|---|---|---|

| 5-aminosubstituted indazoles | AChE/BChE | Significant inhibition, particularly for BChE | nih.gov |

| 4q | BChE | Potent and selective inhibition | monash.eduresearchgate.net |

Serotonin (B10506) Receptor (5-HT2) Agonism and Subtype Selectivity

Derivatives of this compound have been investigated as agonists for the serotonin receptor 2 (5-HT2) family, which includes the subtypes 5-HT2A, 5-HT2B, and 5-HT2C. semanticscholar.org The indazole core can act as a bioisostere for the indole (B1671886) nucleus found in classic tryptamine-based psychedelics like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). semanticscholar.org

Research into indazole analogs of 5-MeO-DMT has shown that these compounds can act as potent 5-HT2 agonists. For instance, a 1H-indazole analog of 5-MeO-DMT demonstrated moderate potency at the 5-HT2A receptor with an EC50 value of 203 nM and an Emax of 70%. semanticscholar.org This compound exhibited high selectivity over the 5-HT2B receptor (EC50 > 10 µM) and moderate selectivity over the 5-HT2C receptor (EC50 = 532 nM). semanticscholar.org The study of these analogs highlights the challenge of achieving high selectivity among the 5-HT2 subtypes, which is crucial due to safety concerns, particularly the risk of cardiotoxicity associated with 5-HT2B receptor agonism. semanticscholar.org

| Receptor Subtype | EC50 (nM) | Emax (%) |

|---|---|---|

| 5-HT2A | 203 | 70 |

| 5-HT2B | > 10,000 | N/A |

| 5-HT2C | 532 | 72 |

Calmodulin Antagonism (e.g., DY-9760e)

DY-9760e is a notable derivative of this compound that has been identified as a novel and potent calmodulin antagonist. Calmodulin is a key calcium-binding protein that modulates the activity of a wide array of enzymes, and its dysregulation is implicated in cell death pathways following calcium overload.

DY-9760e inhibits several calmodulin-dependent enzymes with greater potency than the reference calmodulin antagonist, W-7. It demonstrates little to no effect on calmodulin-independent enzymes, indicating its specificity. Research has shown that DY-9760e binds to the hydrophobic regions of calmodulin. This antagonistic action provides a cytoprotective effect, as demonstrated by its ability to protect neuroblastoma cells from cytotoxicity induced by a Ca2+ ionophore.

| Enzyme | Ki (µM) |

|---|---|

| Calmodulin-dependent protein kinase II | 1.4 |

| Calcineurin | 2.0 |

| Calmodulin-dependent phosphodiesterase | 3.8 |

| Calmodulin-dependent protein kinase IV | 12 |

| Myosin light chain kinase | 133 |

Neuronal Nitric Oxide Synthase (nNOS) Inhibition (e.g., 7-nitroindazole)

While not a 5,6-dimethoxy derivative, 7-nitroindazole is a well-studied indazole compound that functions as a selective inhibitor of neuronal nitric oxide synthase (nNOS). The activity of nNOS is implicated in various physiological and pathological processes in the nervous system.

7-nitroindazole has been shown to be effective in animal models of neuropathic pain, where it produces dose-dependent analgesic effects. semanticscholar.org This suggests that nNOS activity is involved in the maintenance of pain states. semanticscholar.org Furthermore, 7-nitroindazole has been used as a tool to investigate the role of neuronally derived nitric oxide in cerebral ischemia, where it has been found to reduce delayed neuronal damage. researchgate.net Its selectivity for the neuronal isoform over the endothelial isoform (eNOS) is a key feature, as it does not significantly affect normal arterial blood pressure. nih.govresearchgate.net

Cardiovascular System Research

Antihypertensive and Antiarrhythmic Properties

The indazole scaffold is present in molecules that have been investigated for a variety of cardiovascular effects, including antihypertensive and antiarrhythmic activities. researchgate.netnih.gov Reviews of the field indicate that indazole derivatives have been explored for these properties. researchgate.netarabjchem.org However, specific research focusing on this compound derivatives and their potential antihypertensive or antiarrhythmic properties is not detailed in the current body of scientific literature.

Cardioprotection Against Ischemic/Reperfusion Injury

The this compound derivative DY-9760e has demonstrated significant cardioprotective effects in the context of ischemic/reperfusion injury. nih.gov An excessive influx of intracellular calcium is a critical factor in the pathological cascade that follows cerebral ischemia. As a potent calmodulin antagonist, DY-9760e can mitigate the downstream effects of this calcium overload.

Studies have shown that DY-9760e attenuates brain damage in models of focal ischemia. It provides a neuroprotective effect against various cell-toxic stimuli that lead to increased intracellular calcium, including excitotoxicity and the inhibition of endoplasmic reticulum Ca2+-ATPase. This suggests that DY-9760e's ability to rescue neurons from these insults may contribute to its protective effects against brain injury following an ischemic event.

Rho Kinase Inhibition and Vascular Modulation

The Rho-associated coiled-coil-containing protein kinase (ROCK) pathway is a critical regulator of vascular smooth muscle contraction and has been implicated in the pathophysiology of various cardiovascular diseases, including hypertension. nih.govtohoku.ac.jp Consequently, ROCK inhibitors are being explored as potential therapeutic agents.

One notable derivative of this compound, known as DY-9760e, has been identified for its cardiovascular effects. nih.gov Research has demonstrated its potential in addressing conditions such as myocardial ischemia/reperfusion injury and left ventricular hypertrophy. nih.gov The mechanism of action for many indazole-based ROCK inhibitors involves competitive binding at the ATP-binding site of the kinase. nih.gov Inhibition of ROCK leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure. nih.govnih.gov

Another indazole derivative, though not a 5,6-dimethoxy variant, DW1865 (2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine), has shown potent and highly selective inhibition of both ROCK1 and ROCK2. nih.gov In preclinical studies, DW1865 demonstrated vasorelaxant effects and caused a significant reduction in blood pressure in spontaneously hypertensive rats. nih.gov It also blocked cellular hypertrophy in rat heart-derived cells, further highlighting the therapeutic potential of the indazole scaffold in cardiovascular medicine. nih.gov

Table 1: Selected Indazole Derivatives and their Role in Rho Kinase Inhibition

| Compound | Chemical Name | Target | Investigated For | Reference |

|---|---|---|---|---|

| DY-9760e | 3-[2-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole Dihydrochloride 3.5 Hydrate | Not Specified | Myocardial I/R injury, Left ventricular hypertrophy | nih.gov |

Antimicrobial Activities

The indazole nucleus is a core component in the development of various antimicrobial agents, with research demonstrating efficacy against bacteria, fungi, and viruses. nih.govnih.govnih.gov

Indazole derivatives have been synthesized and evaluated for their ability to combat bacterial infections. Studies have shown that substitutions at the 5th and 6th positions of the indazole ring can lead to significant antibacterial activity. eurekaselect.com The mechanism of action for some of these compounds involves the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication. eurekaselect.com

A variety of indazole derivatives have demonstrated inhibitory effects against a range of both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. eurekaselect.comresearchgate.net For instance, certain substituted indazoles exhibited a minimum inhibitory concentration (MIC) value of 50µg/mL against the tested strains. eurekaselect.com The versatility of the indazole scaffold allows for the design of compounds with broad-spectrum antibacterial potential. caribjscitech.com

Table 2: Antibacterial Activity of Indazole Derivatives

| Bacterial Strain | Type | Activity of Indazole Derivatives | Reference |

|---|---|---|---|

| Bacillus subtilis | Gram-positive | Significant Inhibition | eurekaselect.com |

| Staphylococcus aureus | Gram-positive | Significant Inhibition | eurekaselect.comresearchgate.net |

| Escherichia coli | Gram-negative | Significant Inhibition | eurekaselect.comresearchgate.net |

| Pseudomonas aeruginosa | Gram-negative | Significant Inhibition | eurekaselect.comresearchgate.net |

Research has also explored the potential of indazole derivatives as antifungal agents. nih.gov Certain N-methyl-3-aryl indazoles have shown notable activity against the fungal strain Candida albicans, a common cause of opportunistic infections in humans. nih.govnih.gov The development of new antifungal drugs is crucial due to the increasing incidence of drug-resistant fungal species. nih.gov The indazole structure provides a promising foundation for creating novel compounds to address these challenges. nih.govresearchgate.net

A derivative of the structurally related 5,6-dimethoxy-1-indanone (B192829) has demonstrated significant antiviral activity against the bovine viral diarrhea virus (BVDV). nih.gov BVDV is an enveloped RNA virus and a major pathogen in cattle, causing significant economic losses. mdpi.comunica.it

The compound, a thiosemicarbazone derived from 5,6-dimethoxy-1-indanone, acts as a nonnucleoside inhibitor of the BVDV RNA-dependent RNA polymerase (RdRp). nih.gov This inhibition occurs at a time that aligns with the start of viral RNA synthesis. nih.gov Research has identified BVDV mutants that are highly resistant to this compound, with mutations located in the viral RdRp, further confirming the enzyme as the drug's target. nih.gov Notably, this compound showed synergistic antiviral activity when combined with ribavirin, suggesting its potential as a candidate for evaluation against other related viruses like the hepatitis C virus (HCV). nih.gov

Anti-inflammatory and Immunomodulatory Research

Indazole and its derivatives have been extensively investigated for their anti-inflammatory properties. nih.govsci-hub.se These compounds have shown the ability to inhibit key mediators of the inflammatory response in a dose-dependent manner. nih.govresearchgate.net

The anti-inflammatory effects of indazole derivatives are believed to be mediated through several mechanisms, including the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govdntb.gov.ua Additionally, these compounds have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov They also exhibit free radical scavenging activity, which contributes to their anti-inflammatory profile by reducing oxidative stress. nih.govresearchgate.net Some derivatives have also been studied for their immunomodulatory effects, such as the selective inhibition of T-cell proliferation. researchgate.net

Research into Metabolic Disorders (e.g., antihyperlipidemic, anti-obesity)

The indazole scaffold has been identified as a promising nucleus for developing agents to treat metabolic disorders. nih.gov Indazole derivatives have shown potential beneficial effects against conditions such as hyperlipidemia and obesity. nih.gov

Research into antihyperlipidemic agents often focuses on lowering serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). nih.govnih.gov The mechanisms for achieving these effects can involve the modulation of key metabolic regulators like AMP-activated protein kinase (AMPK), which plays a central role in energy homeostasis. nih.govmdpi.com While specific research on this compound derivatives in this area is emerging, the broader class of indazoles has been recognized for its potential in developing treatments for obesity and related metabolic complications. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| DY-9760e |

| DW1865 (2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine) |

| Thiosemicarbazone derived from 5,6-dimethoxy-1-indanone |

| Ribavirin |

| 5-aminoindazole |

| 6-nitroindazole |

| Candida albicans |

| Bacillus subtilis |

| Staphylococcus aureus |

| Escherichia coli |

| Pseudomonas aeruginosa |

Structure Activity Relationship Sar Studies of 5,6 Dimethoxy 1h Indazole Analogues

Influence of Substituents on the Indazole Core on Biological Activities

The biological activities of indazole derivatives are profoundly influenced by the nature and position of various substituents on the heterocyclic core. mdpi.comresearchgate.netresearchgate.net Research has consistently shown that modifications at the C3, C4, C6, and C7 positions can dramatically alter a compound's potency and selectivity for its biological target. acs.orgnih.gov

For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles with different carboxamide substituents at the C4 position were synthesized and evaluated. mdpi.com The SAR studies indicated that the nature of the aryl group in the carboxamide moiety was critical for activity. Introducing an acetyl or methoxy (B1213986) group at the meta position of this phenyl ring led to a significant increase in inhibitory activity against FGFR1 compared to substitutions at the para position. nih.gov

Detailed findings from this study are presented below:

| Compound | Substituent at C4 (R) | FGFR1 IC₅₀ (nM) |

|---|---|---|

| 10a | -C(O)NH-Ph | 69.1 ± 3.5 |

| 10b | -C(O)NH-(3-acetylphenyl) | 58.8 ± 2.7 |

| 10c | -C(O)NH-(4-acetylphenyl) | 145.6 ± 8.1 |

| 10d | -C(O)NH-(3-methoxyphenyl) | 57.0 ± 3.1 |

| 10e | -C(O)NH-(4-methoxyphenyl) | 158.2 ± 9.3 |

Similarly, studies on inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) have highlighted the crucial role of substituents at both the C4 and C6 positions of the 1H-indazole scaffold. mdpi.comresearchgate.net The interactions of these groups within the enzyme's active site were found to be essential for potent inhibition. mdpi.comresearchgate.net In a different context, for a series of centrally acting agents with cardiovascular effects, substituting a chlorine or methyl group at the C7 position of the indazole nucleus resulted in compounds with higher activity. nih.gov Other research has shown that aryl groups at the C3 and C6 positions were critical for the inhibitory activities of certain indazole derivatives. nih.gov The presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position has also been identified as crucial for strong inhibitory activity in some series. mdpi.comnih.gov

Impact of Methoxy Group Positions and Modifications on Pharmacological Efficacy

The 5,6-dimethoxy substitution pattern is a key feature of many biologically active indazoles, and the position of these groups is critical for pharmacological efficacy. In the cardiovascular agent DY-9760e, the 5,6-dimethoxy arrangement on the indazole core is an integral part of its structure as a calmodulin antagonist. nih.gov

The influence of methoxy groups extends to various therapeutic targets. In the pursuit of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, derivatives with a methoxy group at the 5-position of the indazole ring were found to be more potent than their counterparts with a methyl group. nih.gov This suggests the importance of the electronic and hydrogen-bonding properties of the methoxy group for high potency. nih.gov

Further studies on anticancer agents revealed that compounds with meta-methoxy and para-methoxy aniline (B41778) derivatives attached to the indazole scaffold displayed superior activity. longdom.org The methoxyphenyl substituent is thought to enhance a compound's ability to interact favorably with specific enzymes or receptors. ontosight.ai The specific placement of methoxy groups on appended phenyl rings is also a key determinant of activity. For FGFR1 inhibitors, a methoxy group at the meta position of a phenyl ring attached to the core resulted in higher potency compared to a para-methoxy substitution. nih.gov

| Target | Compound/Substitution | Observation | Reference |

|---|---|---|---|

| GSK-3 | 5-Methoxy-indazole vs. 5-Methyl-indazole | Methoxy derivatives showed higher potency (IC₅₀ = 0.35 µM) compared to methyl derivatives. | nih.gov |

| FGFR1 | 3-Methoxy-phenyl vs. 4-Methoxy-phenyl at C4 | Meta-methoxy substitution (IC₅₀ = 57.0 nM) was more potent than para-methoxy substitution (IC₅₀ = 158.2 nM). | mdpi.comnih.gov |

| Anticancer (general) | m-methoxy and p-methoxy aniline derivatives | Displayed superior anticancer activity. | longdom.org |

Design Principles for Optimizing Potency and Selectivity

The rational design of indazole-based inhibitors often involves a multi-parameter optimization process to enhance potency, selectivity, and pharmacokinetic properties. drugdiscoverychemistry.com A key strategy is the use of structure-based design, which leverages X-ray crystal structures of the target protein to guide molecular modifications. acs.orgresearchgate.net For instance, in the development of CDK8 inhibitors, selectivity grids calculated from a co-crystal structure helped identify specific points on the indazole scaffold where modifications could improve selectivity against off-target kinases. acs.org

Another critical principle is the management of physicochemical properties like lipophilicity to improve metabolic stability. In one study, metabolite identification showed that a pyrrolidine (B122466) ring was a major site of oxidative metabolism. acs.org Replacing this linker with less lipophilic and more stable groups, such as piperazine (B1678402) and morpholine (B109124) derivatives, led to significantly improved metabolic profiles. acs.org

The choice of the core "warhead" that interacts with the target is also fundamental. In the development of G protein-coupled receptor kinase 2 (GRK2) inhibitors, replacing a benzodioxole moiety with an indazole scaffold created more potent compounds. nih.gov The indazole formed stronger hydrogen-bonding interactions with the hinge region of the kinase domain, accounting for the increased potency. nih.gov However, this modification also led to a loss of selectivity, demonstrating the delicate balance required in inhibitor design. nih.gov This highlights a crucial design principle: potent target engagement must be carefully balanced with selectivity to avoid off-target effects.

Bioisosteric Replacements (e.g., indazoles as indole (B1671886) and phenol (B47542) bioisosteres)

The indazole ring is widely recognized in medicinal chemistry as an effective bioisostere for both phenol and indole moieties. pharmablock.comsemanticscholar.org Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy to improve a drug candidate's pharmacokinetic or pharmacodynamic profile. ufrj.br

As a phenol bioisostere, the indazole ring offers several advantages. Phenolic compounds are often susceptible to rapid metabolism through phase II conjugation, specifically glucuronidation, which can lead to poor oral bioavailability. pharmablock.comresearchgate.net Replacing the phenol group with an indazole can block this metabolic pathway. A notable example is in the design of GluN2B-selective NMDA receptor antagonists, where replacing a critical phenol with an indazole retained high potency while preventing glucuronide formation. researchgate.net Generally, indazole bioisosteres tend to be more lipophilic and less vulnerable to metabolism than their phenol counterparts. pharmablock.com

The indazole nucleus also serves as an excellent bioisostere for indole. pharmablock.comdrugdesign.org Like indole, the 1H-indazole has an N-H group that can act as a hydrogen bond donor. pharmablock.com Crucially, the indazole contains an additional nitrogen atom (at the 2-position) that can act as a hydrogen bond acceptor, offering an additional point of interaction with a biological target that may improve binding affinity. pharmablock.com This principle has been applied in the development of serotonin (B10506) receptor 2 (5-HT2) agonists, where indazole analogues of tryptamines like 5-MeO-DMT were synthesized and evaluated. semanticscholar.orgnih.gov These studies confirmed that the indazole motif can effectively mimic the indole core, often resulting in compounds with superior properties such as improved plasma clearance and metabolic stability. semanticscholar.orgnih.gov

Computational Chemistry and Molecular Modeling in 5,6 Dimethoxy 1h Indazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5,6-dimethoxy-1H-indazole, docking simulations are crucial for identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

Research on various indazole derivatives has demonstrated their potential to interact with key biological targets, such as kinases and other enzymes implicated in disease. nih.govnih.gov Docking studies for compounds structurally related to this compound typically involve preparing the 3D structure of the ligand and docking it into the active site of a target protein. The simulation then calculates the binding energy, which indicates the strength of the interaction. Lower binding energies typically suggest a more stable ligand-protein complex.

Key interactions often observed for indazole scaffolds include hydrogen bonds with backbone or side-chain residues, hydrophobic interactions, and pi-pi stacking with aromatic residues in the binding pocket. researchgate.net For this compound, the methoxy (B1213986) groups at the 5 and 6 positions can significantly influence these interactions, potentially forming additional hydrogen bonds or steric contacts within the active site. The results from these simulations can guide the design of new derivatives with improved potency and selectivity.

Table 1: Representative Molecular Docking Results for an Indazole Scaffold Against a Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | GLN72, HIS73 | Hydrogen Bond |

| Inhibition Constant (Ki, µM) | 1.2 | LEU43, ILE141 | Hydrophobic |

Note: This data is representative of typical findings for indazole derivatives and illustrates the type of information obtained from molecular docking studies. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Properties and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com For this compound, DFT calculations provide fundamental insights into its molecular geometry, electronic properties, and chemical reactivity. Studies on the closely related compound 5,6-dimethoxy-1-indanone (B192829) have utilized DFT to understand its structural and spectroscopic behavior. nih.gov

These calculations can determine the optimized molecular geometry, vibrational frequencies, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a larger gap implies higher stability. nih.gov

Table 2: Theoretical Electronic Properties Calculated via DFT for a Dimethoxy-Substituted Aromatic System

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical stability and reactivity |

Note: This table presents typical values obtained from DFT calculations for aromatic molecules containing methoxy groups, similar to what would be expected for this compound. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. Various computational models and software platforms, such as SwissADME and PreADMET, are used to predict these parameters based on the molecule's structure. scielo.brresearchgate.net For this compound, these predictions help to evaluate its drug-likeness and identify potential liabilities before committing to costly and time-consuming experimental studies.

Key parameters evaluated include physicochemical properties like molecular weight, LogP (lipophilicity), and aqueous solubility, which influence absorption. Predictions also cover gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are central to metabolism. researchgate.net For instance, predicting whether this compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6) is vital for anticipating potential drug-drug interactions. Toxicity predictions can flag potential issues such as hepatotoxicity or carcinogenicity. scielo.br

These computational tools often use established rules, like Lipinski's Rule of Five, to quickly assess the oral bioavailability of a compound. nih.gov

Table 3: Predicted In Silico ADMET Profile for a Representative Indazole Derivative

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| GI Absorption | High | Good potential for oral administration |

| BBB Permeant | No | Low potential for CNS side effects |

| Distribution | ||

| LogP | 2.8 | Optimal lipophilicity for cell membrane passage |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of specific drug-drug interactions |

| Excretion | ||

| Renal OCT2 Substrate | No | Unlikely to be cleared by this specific transporter |

| Toxicity | ||

| Hepatotoxicity | Low Risk | Favorable safety profile prediction |

Note: This profile is a representative example based on in silico predictions for drug-like heterocyclic compounds and serves to illustrate the type of data generated. scielo.brresearchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for studying its conformational flexibility and the stability of its complex with a biological target. While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the interactions. nih.gov

In a typical MD simulation, a docked complex of this compound and its target protein is placed in a simulated physiological environment (e.g., a water box with ions). The forces on each atom are calculated, and the simulation evolves over a set period, often nanoseconds to microseconds. The resulting trajectory provides detailed information on the stability of the complex. mdpi.com

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests the complex is in equilibrium. nih.gov The Root Mean Square Fluctuation (RMSF) is also calculated to identify which parts of the protein or ligand are more flexible. Such simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking and reveal conformational changes that may occur upon ligand binding. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,6-dimethoxy-1-indanone |

Preclinical Development and Future Perspectives of 5,6 Dimethoxy 1h Indazole Derivatives

In Vivo Efficacy Studies in Disease Models

Derivatives of 5,6-dimethoxy-1H-indazole have demonstrated notable efficacy in a variety of preclinical disease models, underscoring their therapeutic potential. One of the prominent examples is DY-9760e, which has shown significant cardioprotective effects in models of ischemic/reperfusion injury nih.gov. In these studies, DY-9760e, a calmodulin antagonist, provided protection against cardiac damage. nih.gov

While not possessing the 5,6-dimethoxy substitution, other indazole derivatives have also shown promise in vivo, highlighting the therapeutic utility of the core indazole structure. For instance, certain indazole compounds have been effective in attenuating nociceptive responses in inflammatory pain models, such as acetic acid-induced abdominal constriction and intraplantar formalin-induced nociception nih.gov. In a murine model of cutaneous leishmaniasis, the 3-alkoxy-1-benzyl-5-nitroindazole derivative NV6 demonstrated leishmanicidal activity comparable to the control drug, amphotericin B, significantly reducing lesion development and parasite load in BALB/c mice mdpi.comresearchgate.net. Furthermore, another indazole analog, 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole, has shown robust activity in rodent models of inflammatory pain nih.gov.

These studies collectively indicate the broad therapeutic applicability of the indazole scaffold in conditions ranging from cardiovascular disease to inflammatory conditions and infectious diseases.

Table 1: Summary of In Vivo Efficacy of Selected Indazole Derivatives

| Compound/Derivative | Disease Model | Key Findings | Reference |

|---|---|---|---|

| DY-9760e | Myocardial Ischemia/Reperfusion Injury | Exhibited significant cardioprotective effects. | nih.gov |

| Indazole, 5-aminoindazole, 6-nitroindazole | Carrageenan-Induced Hind Paw Oedema (Inflammation) | Showed significant, dose-dependent, and time-dependent inhibition of oedema. | nih.govresearchgate.net |

| NV6 (3-alkoxy-1-benzyl-5-nitroindazole derivative) | Murine Cutaneous Leishmaniasis (L. amazonensis) | Produced a significant reduction in lesion growth and parasite load, comparable to amphotericin B. | mdpi.comresearchgate.net |

Pharmacokinetic Profiling and Metabolic Stability

The pharmacokinetic profile, particularly metabolic stability, is a critical determinant of a drug candidate's success. core.ac.ukresearchgate.net Metabolic stability, often assessed through in vitro methods using liver microsomes or hepatocytes, measures a compound's susceptibility to biotransformation core.ac.ukresearchgate.net. A compound with poor metabolic stability may be cleared too rapidly from the body, failing to achieve therapeutic concentrations, while excessively high stability can lead to accumulation and potential toxicity core.ac.ukresearchgate.net.

For indazole derivatives, metabolic stability has been a key focus of optimization. Metabolism-guided studies have shown that the indazole core can be modified to significantly enhance stability. For example, in a series of androgen receptor antagonists, replacing a metabolically labile indole (B1671886) ring with an indazole ring led to a dramatic improvement in the in vitro metabolic half-life (T½) nih.gov. Further substitutions on the indazole ring itself demonstrated the critical role of specific chemical groups. Introducing electron-withdrawing groups to certain positions on the indazole moiety resulted in compounds with substantially greater metabolic stability compared to the parent compound or derivatives with electron-donating groups nih.gov. This highlights that targeted chemical modifications can effectively block metabolically vulnerable sites.

Table 2: Impact of Structural Modification on Metabolic Stability of Indazole Analogs

| Compound | Key Structural Feature | Metabolic Half-Life (T½) in Mouse Model | Outcome | Reference |

|---|---|---|---|---|

| Parent Compound (UT-155) | Indole Core | 12.35 min | Base compound, metabolically unstable. | nih.gov |

| Compound 32c | Indole core replaced with Indazole | 53.71 min | Four-fold improvement in stability. | nih.gov |

| Compound 35g | 3-methyl-5-fluoro indazole | 23.66 min | More stable than parent compound. | nih.gov |

| Compound 35h | Electron-withdrawing group on indazole | 105.00 min | Significant improvement in stability. | nih.gov |

| Compound 35i | Electron-withdrawing group on indazole | 120.60 min | Greatest stability in the series. | nih.gov |

Evaluation of Therapeutic Potential and Drug Candidate Optimization

The indazole scaffold is a versatile pharmacophore present in numerous therapeutic compounds, including approved drugs for cancer and other conditions nih.govnih.gov. The therapeutic potential of novel this compound derivatives is being evaluated across multiple disease areas, with a primary focus on their ability to act as potent and selective inhibitors of protein kinases nih.gov.

The process of drug candidate optimization often begins with a high-throughput screening campaign to identify an initial "hit" compound. This is followed by extensive medicinal chemistry efforts to establish a structure-activity relationship (SAR), which guides the synthesis of analogs with improved potency and other desirable properties nih.gov. For example, the optimization of 1H-indazole derivatives as fibroblast growth factor receptor (FGFR) inhibitors revealed that specific substitutions were crucial for high potency. The addition of a fluorine atom at the 6-position of the indazole ring resulted in a compound (27a) with significantly improved enzymatic activity and cellular potency against FGFR1 nih.gov. Similarly, optimization of 1H-indazole-3-carboxamide derivatives as inhibitors of human GSK-3 showed that methoxy (B1213986) groups at the 5-position of the indazole ring were important for high potency, with compound 50 showing a lower IC₅₀ value than its methyl-substituted counterpart nih.gov. This iterative process of design, synthesis, and testing is fundamental to transforming a promising lead compound into a viable drug candidate.

Table 3: Optimization of Indazole Derivatives as Kinase Inhibitors

| Compound Series | Target | Modification | IC₅₀ | Outcome | Reference |

|---|---|---|---|---|---|

| 1H-Indazol-3-amine | FGFR1 | Addition of fluorine at 6-position of indazole ring | < 4.1 nM | Improved enzymatic and cellular potency. | nih.gov |

| 1H-Indazole-3-carboxamide | GSK-3β | Methyl group at 5-position of indazole ring | > 10 µM | Lower potency. | nih.gov |

Challenges and Opportunities in the Translational Research Pipeline

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. researchgate.netscispace.com For this compound derivatives, the journey from laboratory to clinic presents both significant challenges and compelling opportunities.

A primary challenge lies in optimizing the pharmacokinetic and metabolic properties of these compounds. As seen in preclinical studies, derivatives can suffer from poor metabolic stability or bioavailability, which can prevent them from being effective in humans researchgate.netnih.gov. Overcoming this requires sophisticated medicinal chemistry to enhance stability without compromising potency or selectivity. Another hurdle is the inherent complexity and cost of drug development, where many promising compounds fail during later-stage preclinical or clinical trials.

However, the opportunities are substantial. The versatility of the indazole scaffold allows for the creation of diverse chemical libraries, increasing the probability of identifying candidates against novel and challenging therapeutic targets nih.govnih.gov. The development of indazole derivatives as kinase inhibitors for cancer is a particularly promising area, with several indazole-based drugs already on the market, which provides a validated foundation for future development nih.govresearchgate.net. Furthermore, as researchers gain a deeper understanding of the structure-activity relationships governing this class of compounds, the design of next-generation drug candidates can become more rational and efficient, potentially shortening the development timeline springerprofessional.de. The successful translation of these derivatives into clinical use will depend on a multidisciplinary approach that integrates chemistry, biology, and clinical science.

Emerging Research Directions and Identification of Novel Therapeutic Targets

The structural versatility of the indazole core makes it an attractive scaffold for targeting a wide array of biological molecules beyond traditional targets. Emerging research is focused on expanding the therapeutic applications of indazole derivatives by identifying novel protein targets and exploring new mechanisms of action.

A significant area of research is the continued development of indazole derivatives as specific protein kinase inhibitors. Beyond well-established targets, new derivatives are being designed to inhibit kinases implicated in various cancers and inflammatory diseases, such as Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Glycogen Synthase Kinase-3 (GSK-3), and Pim kinases nih.govresearchgate.net. The ability to selectively target specific kinases is crucial for developing effective and less toxic cancer therapies.

Beyond oncology, new therapeutic targets are being identified in other fields. For example, a novel class of 5-(2-(trifluoromethyl)phenyl)indazoles was identified as potent and selective antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel, a key mediator of inflammatory pain nih.gov. This discovery opens up a new avenue for the development of non-opioid analgesics. The continued exploration of the chemical space around the this compound core, combined with advanced screening technologies, is expected to uncover additional novel targets and lead to the development of first-in-class medicines for a range of untreated diseases.

Table of Mentioned Compounds

| Compound Name/Identifier | Chemical Name (if available) |

|---|---|

| This compound | This compound |

| DY-9760e | 3-[2-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole Dihydrochloride 3.5 Hydrate |

| NV6 | 3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine |

| NV16 | 1-benzyl-5-nitro-3-((5-(piperidin-1-yl)pentyl)-1H-indazole) |

| UT-155 | Not specified |

| YC-1 | Not specified |

| 5-aminoindazole | 1H-Indazol-5-amine |

| 6-nitroindazole | 6-Nitro-1H-indazole |

| 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole | 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole |

| 1H-indazole-3-carboxamide | 1H-indazole-3-carboxamide |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5,6-dimethoxy-1H-indazole?

The synthesis of this compound typically involves multi-step procedures, including cyclization and functional group modifications. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or ethanol are often used to stabilize intermediates .

- Temperature control : Reactions may require heating under reflux (e.g., 120°C for 18 hours) to achieve cyclization .

- Catalysts : Sodium metabisulfite or acetic acid can facilitate condensation reactions, as seen in analogous indazole syntheses .

- Purification : Column chromatography or recrystallization (e.g., using ethanol) is critical for isolating high-purity products .

For methodological optimization, iterative testing of stoichiometric ratios (e.g., aldehyde-to-amine ratios) and reaction times is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to verify methoxy group positions and aromatic proton environments .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Elemental analysis : Combustion analysis to validate empirical formulas (e.g., CHNO) .

- Melting point determination : Consistency with literature values (e.g., ~121.6°C) helps assess purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the functionalization of this compound for target-specific applications?

SAR studies on indazole derivatives suggest:

- Methoxy group positioning : Modifying the 5- and 6-methoxy substituents can influence solubility and receptor binding, as seen in analogous benzodiazepine analogs .

- Heterocyclic substitutions : Introducing electron-withdrawing groups (e.g., nitro or cyano) at the 3-position may enhance pharmacological activity, as demonstrated in related imidazole derivatives .

- Bioisosteric replacements : Replacing methoxy groups with bioisosteres like trifluoromethyl or halogens could improve metabolic stability .

Experimental validation should include comparative assays (e.g., enzyme inhibition or cell-based models) to quantify activity shifts .

Q. How should researchers address contradictions in reported pharmacological data for this compound derivatives?

Contradictions often arise from variability in:

- Assay conditions : Differences in buffer pH, temperature, or cell lines can skew results. Standardized protocols (e.g., ISO guidelines) are essential .

- Compound purity : Impurities (e.g., residual solvents or byproducts) may confound bioactivity data. Rigorous QC via HPLC or GC-MS is advised .

- Biological models : Discrepancies between in vitro and in vivo models require cross-validation using orthogonal methods (e.g., knock-out studies or molecular docking) .

Q. What strategies optimize the biological activity of this compound in neuropharmacological or anticancer research?

Key approaches include:

- Pharmacophore mapping : Computational tools (e.g., molecular docking) to identify critical binding interactions with targets like kinases or GPCRs .

- Prodrug design : Masking polar groups (e.g., methoxy) with ester linkages to enhance blood-brain barrier penetration .

- Combination therapy : Synergistic testing with adjuvants (e.g., P-glycoprotein inhibitors) to overcome multidrug resistance in cancer models .

Q. How can computational modeling accelerate the development of this compound-based therapeutics?

- Predictive synthesis : Tools like PISTACHIO or REAXYS databases enable retrosynthetic route planning and feasibility scoring .

- ADMET profiling : In silico models (e.g., SwissADME) predict pharmacokinetic properties like logP (calculated: ~1.2) or CYP450 interactions .

- Dynamic simulations : Molecular dynamics (MD) to assess ligand-receptor binding stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.